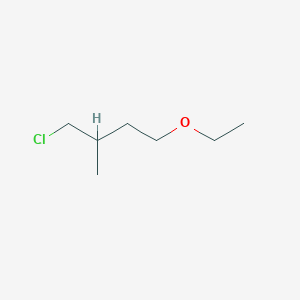
1-Chloro-4-ethoxy-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-ethoxy-2-methylbutane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butanol with thionyl chloride (SOCl2) to form 1-chloro-2-methylbutane. This intermediate is then reacted with sodium ethoxide (NaOEt) to introduce the ethoxy group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the chlorination of 2-methyl-1-butanol followed by etherification with ethanol in the presence of a base such as sodium ethoxide.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-ethoxy-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of 4-ethoxy-2-methylbutanol or 4-ethoxy-2-methylbutanenitrile.
Elimination: Formation of 4-ethoxy-2-methyl-1-butene.
Oxidation: Formation of 4-ethoxy-2-methylbutanal or 4-ethoxy-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-4-ethoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-ethoxy-2-methylbutane involves its reactivity as a chlorinated ether. The chlorine atom can act as a leaving group in substitution reactions, while the ethoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethoxy group, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylbutane: Lacks the ethoxy group, making it less versatile in chemical reactions.
1-Chloro-4-methoxybutane: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-4-ethoxy-2-methylbutane: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity due to the larger atomic size and different electronegativity of bromine.
Uniqueness
1-Chloro-4-ethoxy-2-methylbutane is unique due to the combination of a chlorine atom and an ethoxy group on a butane backbone. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
1-chloro-4-ethoxy-2-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
Clave InChI |
YMCWPTGLGOYBBY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


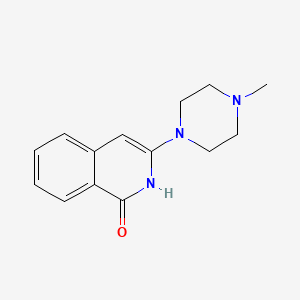
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
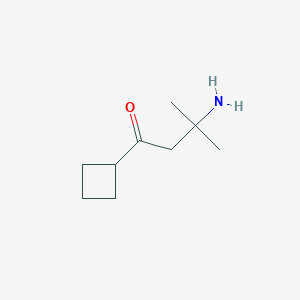
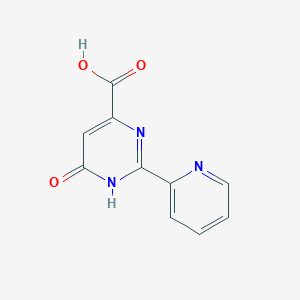
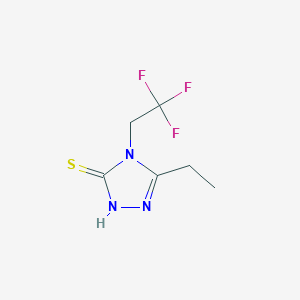
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
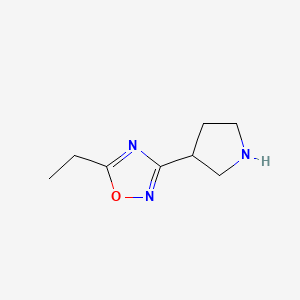
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
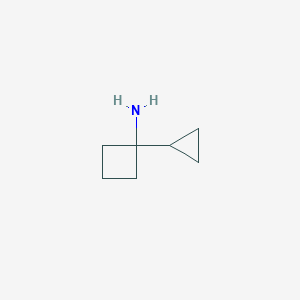


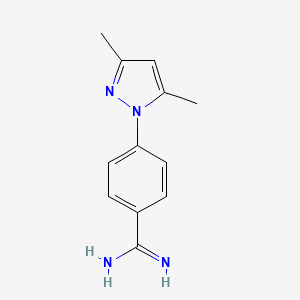
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
